molecular formula C9H21N B14739260 N,N-di(propan-2-yl)propan-1-amine CAS No. 5792-46-1

N,N-di(propan-2-yl)propan-1-amine

Cat. No.: B14739260
CAS No.: 5792-46-1
M. Wt: 143.27 g/mol
InChI Key: DLMICMXXVVMDNV-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)propan-1-amine, also known as diisopropylamine, is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a characteristic ammonia-like odor. This compound is widely used in organic synthesis due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-di(propan-2-yl)propan-1-amine can be synthesized through several methods. One common method involves the catalytic hydrogenation of isopropyl alcohol in the presence of ammonia and hydrogen. The reaction is carried out in the gas phase with a catalyst such as copper-nickel on clay. The crude product is then extracted, separated, dehydrated, and distilled to obtain the final compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkylation of diisopropylamine with diethyl sulfate. This method is efficient and yields a high-purity product. The compound can be further purified by distillation from potassium hydroxide or calcium hydride .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-di(propan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)propan-1-amine involves its ability to act as a base and nucleophile. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. due to steric hindrance from the isopropyl groups, only small electrophiles such as protons can react with the nitrogen lone pair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-di(propan-2-yl)propan-1-amine is unique due to its steric hindrance, which makes it a good base but a poor nucleophile. This property is particularly useful in organic synthesis where selective reactions are required .

Properties

CAS No.

5792-46-1

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C9H21N/c1-6-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

DLMICMXXVVMDNV-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C)C)C(C)C

Origin of Product

United States

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